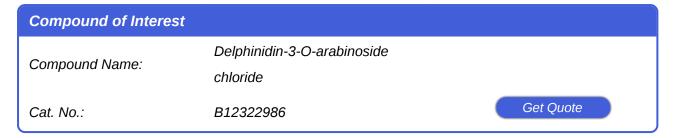


Delphinidin and Its Glycosides: A Pharmacological Compendium for Drug Discovery

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Delphinidin is a primary anthocyanidin, a subclass of flavonoids, that imparts deep blue, purple, and red hues to a wide variety of fruits, vegetables, and flowers, including berries, eggplant, and red wine.[1][2][3][4][5] It exists in nature predominantly in its glycosidic forms, such as delphinidin-3-O-glucoside, where a sugar moiety is attached.[1][5] This glycosylation is critical for its stability and bioavailability.[4][5][6][7][8] While the aglycone form (delphinidin) often exhibits higher potency in vitro, its glycosides are more readily absorbed and metabolized in vivo.[3][4][5] Delphinidin and its derivatives have garnered significant scientific interest due to their broad spectrum of health-promoting activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects.[5][6][7][8] This document provides a comprehensive technical overview of the pharmacological properties of delphinidin and its glycosides, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms to support further research and drug development.

Pharmacokinetics and Bioavailability

The therapeutic potential of any compound is fundamentally linked to its absorption, distribution, metabolism, and excretion (ADME) profile. The bioavailability of delphinidin is



relatively low and is significantly influenced by its glycosylation pattern.[4][9]

Studies in humans and rats have shown that delphinidin glycosides can be absorbed intact.[10] The type of sugar moiety plays a crucial role, with galactosides showing higher bioavailability than glucosides and arabinosides.[4] Once absorbed, delphinidin undergoes metabolism, primarily methylation, to form derivatives like 4'-O-methyl delphinidin 3-O-glucoside.[10] The gut microbiota also plays a role by hydrolyzing the glycosidic bonds to release the aglycone, which can then be absorbed.[4]

Table 1: Pharmacokinetic Parameters of Delphinidin Glycosides

Compound	Subject	Cmax	Tmax	Bioavailabil ity (%)	Source
Delphinidin-3- O-glucoside (from Delphinol®)	Human	21.39 - 63.55 nmol/L	1.0 ± 0.3 h	Not Reported	[4][11]
Delphinidin-3- O-galactoside	Human	Not Reported	~2 h	0.48%	[4][11]
Delphinidin-3- O-glucoside	Human	Not Reported	~2 h	0.14%	[4][11]
Delphinidin-3- O- arabinoside	Human	Not Reported	~2 h	0.14%	[4][11]

Antioxidant Properties

Delphinidin is a potent antioxidant, a property attributed to its unique chemical structure, which features numerous hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.

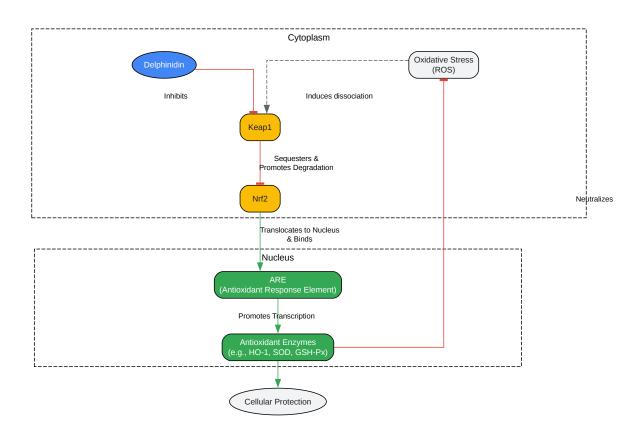
[5] Its antioxidant activity is considered a primary mechanism for many of its other pharmacological effects.

Mechanism of Action



Delphinidin scavenges a wide range of reactive oxygen species (ROS), including superoxide anions and hydroperoxide radicals.[12][13] Theoretical and in vitro studies confirm that delphinidin's free radical scavenging ability is marginally higher than that of other anthocyanidins like pelargonidin.[12][13] The primary mechanism is believed to be a one-step hydrogen atom transfer (HAT).[14]

Beyond direct scavenging, delphinidin modulates endogenous antioxidant systems. It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][2][6][11] This leads to the upregulation of phase II antioxidant enzymes, such as heme oxygenase-1 (HO-1), enhancing the cell's intrinsic defense against oxidative stress.[1][2]



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Caption: Delphinidin's activation of the Nrf2/ARE antioxidant pathway.



Quantitative Data

Table 2: In Vitro Antioxidant Activity of Delphinidin

Assay	Compound	IC50 / Activity	Source
DPPH Radical Scavenging	Delphinidin	Higher activity than petunidin	[15]
ABTS•+ Radical Scavenging	Delphinidin	Higher activity than petunidin	[15]
Cellular Antioxidant Activity (CAA)	Delphinidin	Lower activity than petunidin	[15]

Experimental Protocols

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric
 assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH
 radical. A solution of DPPH in methanol is mixed with various concentrations of delphinidin.
 The decrease in absorbance, typically at 517 nm, is monitored over time. The concentration
 of delphinidin required to scavenge 50% of the DPPH radicals (IC50) is calculated.[16]
- Cellular Antioxidant Activity (CAA) Assay: This assay measures antioxidant activity within a
 cellular environment. Human hepatocarcinoma HepG2 cells are pre-loaded with a
 fluorescent probe (e.g., DCFH-DA). The cells are then treated with various concentrations of
 delphinidin, followed by the addition of a free radical generator (e.g., AAPH). The probe
 fluoresces upon oxidation. The ability of delphinidin to prevent this fluorescence is measured,
 providing a more biologically relevant assessment of antioxidant potential.[15]

Anti-inflammatory Properties

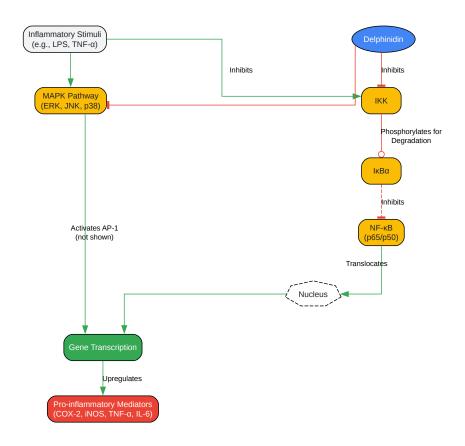
Chronic inflammation is a key driver of many diseases. Delphinidin exhibits significant antiinflammatory activity by modulating key inflammatory mediators and signaling pathways.[3][4] [7]

Mechanism of Action



Delphinidin's anti-inflammatory effects are primarily mediated through the inhibition of the NF- κ B (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways. [17][18] In inflammatory conditions, lipopolysaccharide (LPS) or cytokines like IL-1 β can trigger these pathways, leading to the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and the production of cytokines such as TNF- α , IL-6, and MCP-1.[3][17]

Delphinidin has been shown to inhibit the degradation of IκB-α, which prevents the nuclear translocation of the p65 subunit of NF-κB.[18] It also suppresses the phosphorylation of MAPK family members, including ERK, JNK, and p38.[18] By blocking these upstream signals, delphinidin effectively downregulates the expression of COX-2 and iNOS, thereby reducing the production of inflammatory prostaglandins (e.g., PGE2) and nitric oxide.[3][18][19]



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Caption: Delphinidin's inhibition of NF-κB and MAPK inflammatory pathways.



Quantitative Data

Table 3: Anti-inflammatory Activity of Delphinidin and its Glycosides

Model System	Mediator/Targe t	Effect	Effective Concentration	Source
Human OA Chondrocytes	COX-2 mRNA	>50% reduction (IL-1β induced)	Not specified	[19]
Murine Macrophage RAW264	COX-2 Expression	Dose-dependent inhibition (LPS-induced)	Not specified	[18]
Murine Macrophage RAW264	NO, iNOS, TNF- α, IL-6, MCP-1	Inhibition (LPS-induced)	100 μΜ	[3][4]
Human RA Synovial MH7A	Cell Viability	30% reduction	100 μΜ	[3][4]
SD Rat Spinal Cord Injury	COX-2, PGE2	Significant reduction	200 mg/kg (in vivo)	[3][4]

Experimental Protocols

- Cell Culture and Treatment: Murine macrophage RAW264.7 cells are cultured in appropriate media. Cells are pre-treated with various concentrations of delphinidin for a set time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 μg/mL) for a longer period (e.g., 24 hours).[17]
- Western Blot Analysis: To measure protein expression, cell lysates are collected and separated by SDS-PAGE. Proteins are transferred to a membrane and probed with primary antibodies specific for COX-2, iNOS, phospho-p65, phospho-ERK, etc. A secondary antibody linked to an enzyme (e.g., HRP) is used for detection via chemiluminescence. This quantifies the effect of delphinidin on the expression and activation of key inflammatory proteins.[18]
- Nitric Oxide (NO) Assay (Griess Test): The amount of NO produced by cells is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant. The Griess



reagent is added to the supernatant, and the resulting color change is measured spectrophotometrically at ~540 nm.[17]

Anticancer Properties

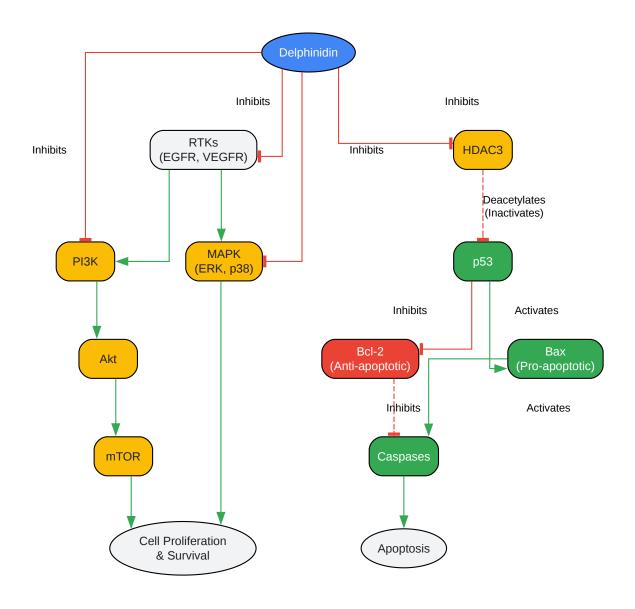
Delphinidin demonstrates significant anticancer potential against a wide range of cancers by modulating multiple cellular processes, including proliferation, apoptosis, angiogenesis, and metastasis.[1][2][3][6][20]

Mechanism of Action

Delphinidin's anticancer activity is multifactorial. It inhibits cancer cell proliferation by targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are upstream activators of critical growth pathways.[6] This leads to the downregulation of the PI3K/Akt/mTOR and Ras/MAPK signaling cascades, both of which are central to cancer cell survival and growth.[3] [6][11]

Furthermore, delphinidin is a potent inducer of apoptosis (programmed cell death). In prostate cancer cells, it can induce caspase-mediated cleavage of HDAC3, leading to the acetylation and stabilization of the tumor suppressor p53.[11][21] This p53 activation upregulates proapoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[6][11] Delphinidin also triggers the activation of initiator caspases (caspase-8, -9) and effector caspases (caspase-3, -7), leading to the cleavage of substrates like PARP and ultimately, cell death.[3][11][21][22]





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Caption: Key anticancer mechanisms of delphinidin via pathway inhibition and apoptosis induction.

Quantitative Data

Table 4: In Vitro Anticancer Activity of Delphinidin



Cancer Cell Line	Cancer Type	Effect	IC50 / Concentration	Source
MCF7	Breast	Inhibition of proliferation	120 μΜ	[16]
PC3	Prostate	Apoptosis induction	60 - 180 μmol/L	[22]
LNCaP	Prostate	Apoptosis induction	50 - 150 μΜ	[21]
HCT116	Colon	Growth inhibition, Apoptosis	IC50: 110 μM	[3]
T24	Bladder	Cytotoxicity, Apoptosis	10 - 60 μg/mL	[23]
HepG2	Liver	Growth inhibition	Most potent of 5 anthocyanidins	[11]
SKOV3	Ovarian	Synergistic cytotoxicity with Paclitaxel	10 μM (with 20 μM Paclitaxel)	[3]

Experimental Protocols

- Cell Viability Assay (SRB or MTT): Cancer cells are seeded in 96-well plates and treated with a range of delphinidin concentrations for 24-72 hours. For the Sulforhodamine B (SRB) assay, cells are fixed, stained with SRB dye, and the bound dye is solubilized. Absorbance is read to determine cell density, from which the half-maximal inhibitory concentration (IC50) is calculated.[16]
- Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treated cells are stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a DNA stain that only enters cells with compromised membranes). The cell populations are then quantified by flow cytometry.[22][23]



In Vivo Xenograft Model: Human cancer cells (e.g., PC3) are injected subcutaneously into immunocompromised mice (e.g., nude mice). Once tumors are established, mice are treated with delphinidin (e.g., via oral gavage or intraperitoneal injection) or a vehicle control. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised, weighed, and analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining).[11][22]

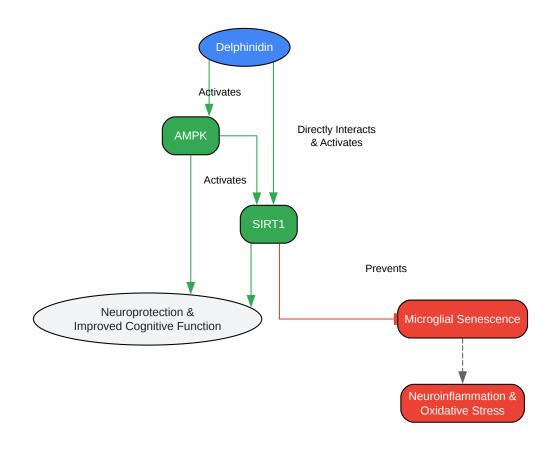
Neuroprotective Properties

Emerging evidence highlights the potential of delphinidin in combating neurodegenerative diseases, such as Alzheimer's disease (AD), by targeting neuroinflammation, oxidative stress, and cellular senescence.[24]

Mechanism of Action

In the context of AD, delphinidin has been shown to mitigate cognitive deficits and A β pathology.[24] A key mechanism involves preventing microglial senescence. It achieves this by activating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway.[24] AMPK is a central regulator of energy metabolism, and its activation can reduce A β accumulation and improve cognitive function.[24] Delphinidin directly interacts with and activates SIRT1, which, along with AMPK, helps reverse the senescent phenotype in microglia, reducing neuroinflammation and oxidative stress in the brain.[24]





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Caption: Delphinidin's neuroprotective effect via the AMPK/SIRT1 pathway.

Experimental Protocols

Animal Model of Alzheimer's Disease: APP/PS1 transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits, are used. Mice are treated with delphinidin over a period of several weeks or months. Cognitive function is assessed using behavioral tests like the Morris water maze. Post-mortem, brain tissue is analyzed for Aβ plaque load (immunohistochemistry), microglial activation (lba-1 staining), and levels of signaling proteins (p-AMPK, SIRT1) via Western blot.[24]

Cardioprotective Properties

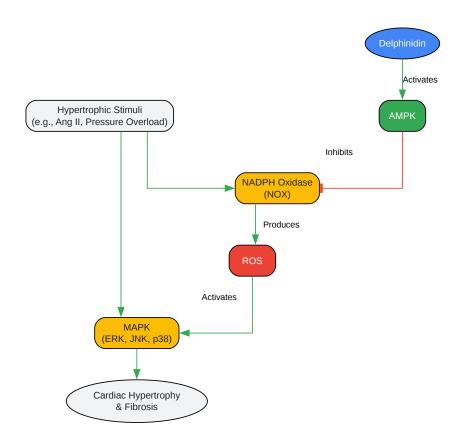
Delphinidin exhibits significant protective effects against cardiovascular diseases, particularly pathological cardiac hypertrophy and ischemia-reperfusion (I/R) injury.[25][26][27]



Mechanism of Action

In pathological cardiac hypertrophy, delphinidin attenuates the enlargement of cardiomyocytes and cardiac fibrosis.[25][27] This is achieved by modulating oxidative stress through the AMPK/NADPH oxidase (NOX)/MAPK signaling pathway.[25][27][28] Delphinidin activates AMPK, which in turn inhibits the activity of NOX, a major source of ROS in cardiomyocytes.[25] [27] The resulting decrease in ROS accumulation prevents the excessive phosphorylation and activation of pro-hypertrophic MAPK signaling pathways (ERK1/2, p38, JNK).[25][27]

In the context of myocardial I/R injury, delphinidin protects the heart by inhibiting ferroptosis, a form of iron-dependent cell death.[29] It directly docks with and promotes the degradation of ALOX15, a key enzyme in the ferroptosis pathway.[29] It also inhibits the activation of STAT1, a transcription factor involved in inflammatory and apoptotic responses during reperfusion.[30]



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Caption: Cardioprotective mechanism of delphinidin in cardiac hypertrophy.

Quantitative Data

Table 5: Cardioprotective Activity of Delphinidin

Model System	Condition	Effect	Dosage / Concentration	Source
C57BL/6 Mice	Transverse Aortic Constriction (TAC)	Reversed cardiac hypertrophy, improved cardiac function	15 mg/kg/day (in vivo)	[31][32]
18-month-old Mice	Aging-related hypertrophy	Reversed cardiac hypertrophy, reduced ROS	Not specified	[25][27]
Neonatal Rat Cardiomyocytes	Angiotensin II- induced hypertrophy	Attenuated cardiomyocyte hypertrophy	50 μΜ	[28]
Rat MIRI Model	Ischemia- Reperfusion	Improved cardiac function, reduced fibrosis	Dose-dependent (in vivo)	[29]

Experimental Protocols

Transverse Aortic Constriction (TAC) Model: This surgical procedure in mice creates pressure overload on the left ventricle, inducing cardiac hypertrophy and failure over several weeks. Mice undergo TAC surgery and are subsequently treated with delphinidin (e.g., 15 mg/kg/day via oral gavage) or vehicle. Cardiac function is monitored non-invasively by echocardiography to measure parameters like ejection fraction (LVEF) and fractional shortening (LVFS). At the end of the study, hearts are harvested for histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.[31]
 [32]



• In Vitro Cardiomyocyte Hypertrophy: Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured. Hypertrophy is induced by treating the cells with agonists like angiotensin II or phenylephrine. Cells are co-treated with delphinidin. The hypertrophic response is quantified by measuring cell surface area (via microscopy and image analysis) and the expression of hypertrophic marker genes (e.g., ANP, BNP) by qRT-PCR.[27][28]

Conclusion

Delphinidin and its glycosides are pleiotropic molecules with a robust pharmacological profile. Their potent antioxidant and anti-inflammatory activities form the basis for their beneficial effects across a spectrum of diseases. The ability to modulate fundamental cellular signaling pathways, including PI3K/Akt, MAPK, NF-kB, and AMPK, underscores their potential as lead compounds for drug development. While challenges related to bioavailability remain, the extensive preclinical evidence warrants further investigation, particularly through well-designed clinical trials and the development of novel delivery systems, to fully harness the therapeutic potential of these natural pigments.

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